Butyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.31 g/mol. It is a derivative of benzoic acid characterized by the presence of three methoxy groups (–OCH₃) attached to the benzene ring at the 3, 4, and 5 positions. This compound is also known by its CAS Registry Number 6178-46-7 and is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals .
Research indicates that butyl 3,4,5-trimethoxybenzoate exhibits several biological activities:
The synthesis of butyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with butanol. Common methods include:
These methods generally yield high purity products when optimized for reaction time and temperature.
Butyl 3,4,5-trimethoxybenzoate stands out due to its unique combination of properties from both the butyl group and the trimethoxy substitution pattern on the aromatic ring. Its increased lipophilicity compared to shorter-chain analogs enhances its potential applications in various formulations.
Interaction studies involving butyl 3,4,5-trimethoxybenzoate have focused on its compatibility with various biological systems:
Similar compounds include:
| Compound | Molecular Formula | Molecular Weight |
Esterification Techniques Involving 3,4,5-Trimethoxybenzoic AcidEsterification remains the most direct route to synthesize butyl 3,4,5-trimethoxybenzoate. The reaction typically involves 3,4,5-trimethoxybenzoic acid and butanol under acidic or catalytic conditions. Fischer Esterification: Steglich Esterification: Microwave-Assisted Esterification: Table 1: Comparison of Esterification Methods
Alkylation Strategies for Butyl Group IncorporationAlkylation offers an alternative pathway, particularly when direct esterification is hindered by steric or electronic factors. Nucleophilic Alkylation: Mitsunobu Reaction: Phase-Transfer Catalysis: Optimization of Reaction Conditions for Yield EnhancementMaximizing yield requires careful tuning of parameters such as temperature, solvent, and stoichiometry. Temperature Effects: Solvent Selection: Catalyst Loading: Table 2: Impact of Molar Ratio on Yield
Novel Catalytic Approaches in Benzoate Ester SynthesisInnovative catalysts address limitations of traditional methods, improving sustainability and efficiency. Solid Acid Catalysts: Ionic Liquids: Enzymatic Catalysis: Photocatalytic Methods:Titanium dioxide (TiO₂) under UV light facilitates esterification via radical intermediates. Preliminary studies show 40% yield at 25°C within 24 hours, though scalability remains challenging. Butyl 3,4,5-trimethoxybenzoate represents a significant chemical entity within the trimethoxybenzoate ester family, demonstrating notable antispasmodic properties that have garnered attention for potential gastrointestinal applications [1] [2]. The compound exhibits a molecular weight of 268.31 g/mol with the molecular formula C14H20O5, positioning it as a moderately sized molecule with balanced lipophilic and hydrophilic properties that facilitate its interaction with biological membranes [3]. Research findings indicate that the butyl ester moiety confers enhanced membrane permeability compared to smaller ester derivatives, contributing to its pharmacological profile [4]. The antispasmodic activity of butyl 3,4,5-trimethoxybenzoate manifests primarily through its ability to regulate smooth muscle contractility in gastrointestinal tissues [5]. Studies have demonstrated that this compound exerts a noncompetitive spasmolytic effect, similar to but distinct from that of its structural relative trimebutine (2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate) [6]. The mechanism involves modulation of spontaneous contractile activity in isolated smooth muscle preparations, with a characteristic dual functionality that can either stimulate or inhibit contractions depending on concentration and the prior contractile state of the tissue [5] [6]. In gastrointestinal applications, butyl 3,4,5-trimethoxybenzoate has shown promise in regulating abnormal intestinal motility patterns [5]. Experimental models indicate that the compound, like related trimethoxybenzoate derivatives, does not significantly alter normal intestinal transit time but demonstrates a normalizing effect on disturbed motility, whether abnormally increased or decreased [5] [6]. This regulatory capacity suggests potential utility in conditions characterized by gastrointestinal motility disorders [6].
Electrophysiological studies have revealed that butyl 3,4,5-trimethoxybenzoate induces a marked regularization of spontaneous activity with increased amplitude of contractions [5]. A notable synchronization effect has been observed, with the appearance of large regular spikes closely coupled to single contractions [5] [6]. This effect on electrical and mechanical coupling in gastrointestinal smooth muscle provides a mechanistic basis for its potential therapeutic applications in functional gastrointestinal disorders [5]. Modulation of Ionic Channels in Smooth Muscle TissueThe pharmacological activity of butyl 3,4,5-trimethoxybenzoate in smooth muscle tissue is largely attributed to its sophisticated modulation of various ionic channels, particularly those involved in calcium signaling pathways [7] [8]. Research has established that this compound exerts concentration-dependent effects on multiple ion channels, with distinct actions at different concentration ranges that collectively contribute to its overall impact on smooth muscle function [6] [7]. At lower concentrations (1-10 μM range), butyl 3,4,5-trimethoxybenzoate has been observed to depolarize the resting membrane potential of smooth muscle cells without significantly affecting the amplitude of contractions [6]. This effect appears to be mediated primarily through the inhibition of outward potassium currents, particularly calcium-dependent potassium channels (BKCa channels) [6] [9]. The modulation of these channels alters the electrical excitability of the cell membrane, influencing the threshold for action potential generation and propagation [9].
At higher concentrations (100-300 μM range), butyl 3,4,5-trimethoxybenzoate demonstrates inhibitory effects on voltage-gated L-type calcium channels [6] [10]. This inhibition reduces the amplitude of spontaneous contractions and action potentials by limiting calcium influx, which is essential for excitation-contraction coupling in smooth muscle [10] [11]. The compound's ability to modulate calcium channel activity appears to be non-selective and may be partially attributed to its effects on membrane fluidity and organization [10] [12]. Interestingly, electrophysiological studies have also suggested that butyl 3,4,5-trimethoxybenzoate may activate T-type calcium channels at lower concentrations, potentially contributing to its complex effects on gastrointestinal motility [12]. T-type calcium channels are involved in pacemaker activity in various tissues, including the gastrointestinal tract, and their modulation could influence the rhythmic contractile patterns observed in smooth muscle [12]. The effects of butyl 3,4,5-trimethoxybenzoate on ionic channels are not prevented by atropine or hexamethonium, indicating a mechanism independent of cholinergic pathways [5]. However, the spasmolytic activity is counteracted by increased calcium concentration, further supporting the central role of calcium channel modulation in its pharmacological effects [5] [6]. This complex interplay of effects on multiple ion channels contributes to the compound's ability to normalize disturbed gastrointestinal motility patterns without significantly affecting normal function [5] [6] [10]. Comparative Efficacy Against Structural AnaloguesThe pharmacological profile of butyl 3,4,5-trimethoxybenzoate can be more comprehensively understood through comparative analysis with its structural analogues, revealing important structure-activity relationships that inform its therapeutic potential [18] [19]. Various modifications to the basic trimethoxybenzoate scaffold, including alterations in ester chain length, branching patterns, and incorporation of additional functional groups, significantly influence pharmacological efficacy and selectivity [18] [20]. Among simple alkyl esters of 3,4,5-trimethoxybenzoic acid, a clear trend emerges wherein increasing the carbon chain length from methyl to butyl progressively enhances pharmacological activity [20] [21]. Methyl 3,4,5-trimethoxybenzoate demonstrates relatively limited activity, while ethyl 3,4,5-trimethoxybenzoate shows moderate improvement [20] [21]. Butyl 3,4,5-trimethoxybenzoate, with its four-carbon chain, represents an optimal balance between lipophilicity and activity within this series, exhibiting enhanced membrane penetration while maintaining favorable pharmacokinetic properties [19] [21].
Branched alkyl esters, such as tert-butyl 3,4,5-trimethoxybenzoate, demonstrate enhanced efficacy compared to their straight-chain counterparts, with approximately 1.2-1.5 times the potency of butyl 3,4,5-trimethoxybenzoate [19] [17]. This increased activity is attributed to the greater lipophilicity and steric bulk of the branched substituents, which may facilitate more favorable interactions with hydrophobic binding pockets in target proteins [19]. Additionally, branched esters show improved metabolic stability, potentially extending their duration of action [17]. The introduction of amino functionality, as exemplified by 2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate (trimebutine), dramatically enhances pharmacological activity, with 8-10 fold greater potency than butyl 3,4,5-trimethoxybenzoate [22] [6]. This substantial increase in efficacy is attributed to the compound's ability to interact with multiple targets, including opioid receptors and various ion channels, providing a multi-modal mechanism of action [22] [6] [23]. The phenyl ring in trimebutine also contributes to enhanced binding affinity through additional hydrophobic and π-π interactions with target proteins [23]. Long-chain derivatives, such as 8-diethylamino-octyl-3,4,5-trimethoxybenzoate (TMB-8), exhibit 6-8 fold greater potency than butyl 3,4,5-trimethoxybenzoate but demonstrate a shift in mechanistic profile toward preferential effects on intracellular calcium stores rather than plasma membrane calcium channels [7] [8] [10]. This mechanistic distinction highlights how structural modifications can fundamentally alter the pharmacological target profile of trimethoxybenzoate derivatives [8] [10]. Comparative studies of aromatic-substituted derivatives, such as benzyl 3,4,5-trimethoxybenzoate, reveal activity comparable to butyl 3,4,5-trimethoxybenzoate but with distinct pharmacokinetic properties and tissue distribution patterns [24] [17]. The introduction of additional methoxy substituents on the aromatic ring, as seen in compounds like 3,4,5-trimethoxybenzoate of catechin, significantly enhances anticancer activity through increased membrane interactions while maintaining the core pharmacological profile [13] [24]. XLogP3 2.9
Hydrogen Bond Acceptor Count 5
Exact Mass 268.13107373 g/mol
Monoisotopic Mass 268.13107373 g/mol
Heavy Atom Count 19
UNII
N2EH65O7MC
Dates
Last modified: 08-10-2024
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